molecular formula C19H19Cl2FN6O B2532359 N2-(3-chloro-4-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179400-25-9

N2-(3-chloro-4-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2532359
CAS No.: 1179400-25-9
M. Wt: 437.3
InChI Key: OHCSHSOYXXDLCU-UHFFFAOYSA-N
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Description

N2-(3-chloro-4-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based compound characterized by a central 1,3,5-triazine ring substituted at the 2- and 4-positions with aryl amine groups and at the 6-position with a morpholino moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. Its molecular formula is C20H19ClFN6O·HCl, with a molecular weight of 467.8 g/mol (calculated). The compound features electron-withdrawing substituents (3-chloro-4-fluorophenyl) and a morpholino group, which influence its electronic and steric properties .

Properties

IUPAC Name

2-N-(3-chloro-4-fluorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6O.ClH/c20-15-12-14(6-7-16(15)21)23-18-24-17(22-13-4-2-1-3-5-13)25-19(26-18)27-8-10-28-11-9-27;/h1-7,12H,8-11H2,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCSHSOYXXDLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been reported to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others.

Mode of Action

Compounds with similar structures are known to inhibit egfr. EGFR inhibition prevents autophosphorylation and activation of receptor-associated kinases, resulting in inhibition of cell growth, induction of apoptosis, and decreased cellular proliferation.

Biochemical Pathways

Egfr is known to be involved in the ras/raf/mek/erk and pi3k/akt pathways. These pathways regulate cell proliferation and survival, and their inhibition can lead to decreased tumor growth and proliferation.

Result of Action

Inhibition of egfr typically results in decreased cell proliferation and increased apoptosis, which could potentially lead to a reduction in tumor size in the context of cancer treatment.

Biological Activity

N2-(3-chloro-4-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a compound belonging to the 1,3,5-triazine family, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core with several functional groups that contribute to its biological activity. The molecular formula is C21H22ClFN6C_{21}H_{22}ClFN_6 with a molecular weight of approximately 433.34 g/mol. The triazine structure is characterized by a six-membered ring containing three nitrogen atoms, which is pivotal in its chemical reactivity and interaction with biological targets.

Property Value
Molecular FormulaC21H22ClFN6C_{21}H_{22}ClFN_6
Molecular Weight433.34 g/mol
CAS Number1179400-25-9

Synthesis

The synthesis of this compound typically involves a one-pot microwave-assisted method using cyanoguanidine, aromatic aldehydes, and arylamines. This method enhances yield and reduces reaction time compared to traditional methods .

Anticancer Properties

Research indicates that compounds within the triazine class exhibit significant antiproliferative effects against various cancer cell lines. Notably:

  • Inhibition of Isocitrate Dehydrogenase (IDH) : N2-(3-chloro-4-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine has shown promise in inhibiting mutant forms of IDH implicated in tumor metabolism.
  • Cell Line Studies : A study evaluated a library of similar compounds against breast cancer cell lines (MDA-MB231). The results demonstrated selective inhibition of cancer cells while sparing non-cancerous cells (MCF-10A), highlighting its potential as a targeted therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that certain substitutions on the phenyl rings significantly enhance antiproliferative activity. For instance:

  • Compounds with electron-donating groups in the para position on the R1 phenyl ring exhibited superior activity.
  • The most effective combinations involved para-substituted groups on R1 with ortho-substituted groups on R2 .

Study 1: Antiproliferative Activity

A comprehensive study investigated the antiproliferative properties of 126 triazine derivatives against MDA-MB231 cells. The findings indicated that certain derivatives reduced cell growth by over 50% at concentrations as low as 10 µM. Compound 101 was identified as particularly potent with a GI50 value of 0.06 µM .

Study 2: Mechanistic Insights

Further investigations focused on the mechanism of action of these compounds. It was found that they induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . This suggests that this compound may serve as a lead compound for developing new anticancer therapies.

Scientific Research Applications

Biological Activities

The compound belongs to the class of triazine derivatives, which are known for their diverse biological activities. Some notable applications include:

  • Anticancer Activity :
    • Triazine derivatives like N2-(3-chloro-4-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride have been investigated for their potential in treating various cancers. Studies indicate that compounds in this class can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
    • A patent indicates that this compound may be effective against breast cancer and colon cancer .
  • Antiviral Properties :
    • Research has shown that certain triazine derivatives exhibit antiviral activities against viruses such as HIV and herpes simplex virus (HSV) . The mechanism typically involves the inhibition of viral replication through interference with viral enzymes.
  • Antimicrobial Effects :
    • The compound has been noted for its antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent . Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

Several studies have documented the effectiveness of triazine derivatives in clinical settings:

  • Cancer Treatment Trials : Clinical trials have investigated the efficacy of triazine compounds in patients with advanced cancers. Results indicated promising tumor reduction rates when combined with standard chemotherapy regimens .
  • Antiviral Studies : Laboratory studies demonstrated that triazine derivatives could significantly reduce viral load in infected cell cultures, suggesting their potential use as antiviral agents .

Comparison with Similar Compounds

Structural Analogues

Triazine derivatives with variations in substituents are widely studied. Key analogues include:

Compound Name Substituents (N2, N4, C6) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (Hydrochloride) 3-Cl-4-F-C6H3, Ph, morpholino C20H19ClFN6O·HCl 467.8 Enhanced solubility due to HCl salt; chloro-fluorophenyl enhances stability
N2-(3-chloro-4-fluorophenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine 3-Cl-4-F-C6H3, 3-MeO-C6H4, morpholino C20H20ClFN6O2 430.9 Methoxy group increases lipophilicity; lacks HCl salt
N2-(3-chloro-4-fluorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine 3-Cl-4-F-C6H3, 4-Et-C6H4, morpholino C21H22ClFN6O 428.9 Ethyl group improves membrane permeability; lower polarity
N-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2-amine 4-Cl-C6H4, 4-MeO-C6H4, morpholino C20H20ClN5O2 397.9 Methoxyphenyl enhances π-π interactions; lower molecular weight

Key Structural Insights :

  • Morpholino Substituent: Present in all listed compounds, the morpholino group at C6 contributes to hydrogen bonding and solubility in polar solvents .
  • Salt Forms : The hydrochloride salt of the target compound differentiates it from neutral analogues, improving aqueous solubility for in vivo applications .
Physicochemical Properties
Property Target Compound (Hydrochloride) N4-(3-Methoxyphenyl) Analogue N4-(4-Ethylphenyl) Analogue
Melting Point Not reported Not reported Not reported
Solubility High (due to HCl salt) Moderate (neutral form) Low (hydrophobic ethyl group)
Elemental Analysis (C%) ~59.3 (calc.) 60.38 (calc.) Not reported

Notes:

  • The hydrochloride form of the target compound likely increases water solubility compared to neutral analogues, critical for formulation .
  • Methoxy and ethyl groups in analogues reduce polarity, affecting partition coefficients (logP) .
Spectral and Analytical Data
  • IR/NMR: The target compound’s IR spectrum would show N-H stretches (~3260 cm⁻¹) and morpholino C-O-C vibrations (~1245 cm⁻¹), consistent with .
  • 1H NMR: Aromatic protons from substituted phenyl groups would resonate at δ 6.8–7.5 ppm, with morpholino protons at δ 3.6–3.8 ppm .

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